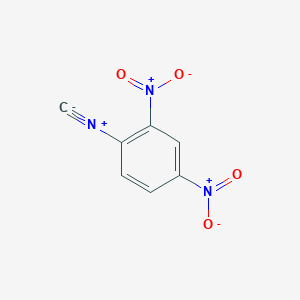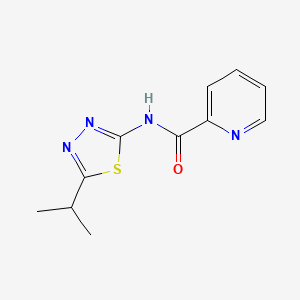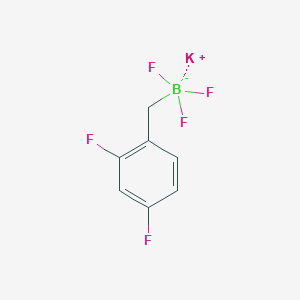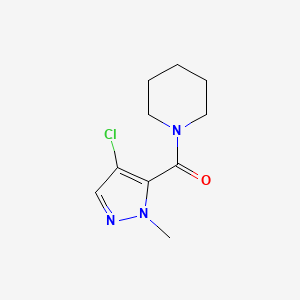![molecular formula C19H16N6O3 B2920666 3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-90-6](/img/structure/B2920666.png)
3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as triazolopyrimidines. These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring .
Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure with nitrogen atoms at positions 1, 2, and 3 of the triazole ring and positions 4 and 5 of the pyrimidine ring . The specific molecular structure of this compound would require more detailed information.Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Preparation Techniques
The exploration of triazolopyrimidinones and related heterocyclic compounds has provided insights into the synthetic utility of heteroaromatic azido compounds. Studies have demonstrated methods for preparing triazolo[1,5-a]thieno[3,2-d]pyrimidines, a class of compounds related to the triazolopyrimidinone structure, through reactions involving active methylene nitriles and azido-substituted thiophenes. This synthetic approach underscores the versatility of triazolopyrimidinones in generating novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Westerlund, 1980).
Antimicrobial Activities
Research into triazolopyrimidine derivatives has identified several compounds with significant antibacterial properties. For instance, the study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showcased their efficacy against a spectrum of Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated potency comparable or superior to established antibiotics like chloramphenicol and streptomycin, suggesting their potential as novel antibacterial agents (Kumar et al., 2009).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of triazolopyrimidine derivatives, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have contributed to a deeper understanding of their molecular configurations. Crystallographic studies reveal how molecules form dimers and how π-stacking interactions between aromatic systems influence their assembly, highlighting the importance of structural considerations in the development of triazolopyrimidine-based compounds (Repich et al., 2017).
Derivatives with Antiviral and Antitumor Activities
Further explorations into the chemical space of triazolopyrimidines have led to the discovery of derivatives with promising antiviral and antitumor properties. For example, the regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and related compounds has opened avenues for the development of new therapeutic agents with targeted biological activities (Islam et al., 2008).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12-6-13(2)8-16(7-12)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-3-5-15(9-14)25(27)28/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKQBVNWBKGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

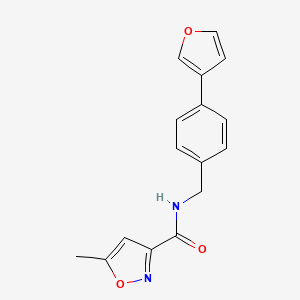
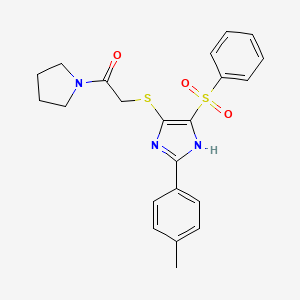

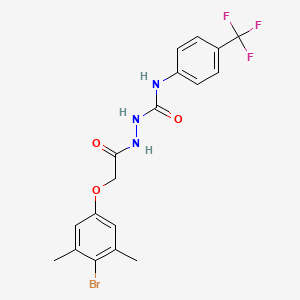
![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)
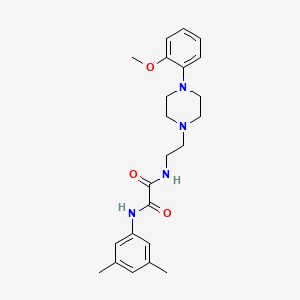
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

